7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Overview
Description
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and enzyme-inhibiting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile typically involves multi-step reactions. One common method starts with the preparation of pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine and terminal alkynes through the Pd-catalyzed Sonogashira reaction, followed by tandem cyclization using tetrabutylammonium fluoride . Another approach involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization with sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it useful in biochemical studies.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of p21-activated kinase 4 (PAK4), which is associated with various cancers . The compound binds to the hinge region and β-sheets of the kinase, disrupting its activity and leading to the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares a similar core structure but differs in its functional groups.
4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines: These compounds have been investigated for their antiviral properties against flaviviruses.
Uniqueness
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit PAK4 and other kinases sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-12-3-2-6-7(4-9)10-5-11-8(6)12/h2-3,5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSJWBGIMGQQSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222738 | |
Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-56-8 | |
Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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